1-Ethenyl-2-(methoxymethyl)benzene

Catalog No.
S14473993
CAS No.
31955-43-8
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Ethenyl-2-(methoxymethyl)benzene

CAS Number

31955-43-8

Product Name

1-Ethenyl-2-(methoxymethyl)benzene

IUPAC Name

1-ethenyl-2-(methoxymethyl)benzene

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-3-9-6-4-5-7-10(9)8-11-2/h3-7H,1,8H2,2H3

InChI Key

VTRZMLZNHGCYLK-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=CC=C1C=C

1-Ethenyl-2-(methoxymethyl)benzene, also known as 2-(methoxymethyl)styrene, is an organic compound with the molecular formula C10H12OC_{10}H_{12}O. This compound features a styrene structure with a methoxymethyl group attached to the second carbon of the benzene ring. The presence of the methoxymethyl group enhances its reactivity and solubility in organic solvents, making it a useful intermediate in various chemical syntheses.

  • Oxidation: This compound can be oxidized to form 4-methoxybenzaldehyde, which is significant for further transformations in organic synthesis.
  • Polymerization: Due to its ethenyl group, it can undergo radical polymerization, leading to polymers that possess desirable properties for various applications.
  • Nucleophilic Substitution: The methoxymethyl group can act as a leaving group, allowing for nucleophilic substitutions that can introduce other functional groups into the molecule.

Several methods exist for synthesizing 1-ethenyl-2-(methoxymethyl)benzene:

  • Alkylation of Styrene: One common method involves the alkylation of styrene with formaldehyde in the presence of a base to introduce the methoxymethyl group.
  • Nucleophilic Substitution: Another approach is through nucleophilic substitution reactions where methoxymethyl chloride reacts with an appropriate aromatic compound.
  • Radical Reactions: The compound can also be synthesized via radical reactions involving styrene derivatives and methoxymethyl radicals.

1-Ethenyl-2-(methoxymethyl)benzene finds applications in various fields:

  • Synthetic Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Production: Its ability to polymerize makes it useful in producing specialty polymers with tailored properties.
  • Flavor and Fragrance Industry: Compounds with similar structures are often utilized in flavoring and fragrance formulations due to their aromatic characteristics.

1-Ethenyl-2-(methoxymethyl)benzene shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:

Compound NameStructure FeaturesUnique Aspects
1-Ethenyl-4-(methoxymethyl)benzeneMethoxymethyl group at para positionDifferent reactivity profile
2-MethoxyphenolHydroxy group instead of ethenylExhibits phenolic properties
4-MethoxybenzaldehydeAldehyde functional groupUsed in fragrance synthesis
2-(Methoxymethyl)-1,4-benzenediamineContains two amine groupsPotential for biological activity

The uniqueness of 1-ethenyl-2-(methoxymethyl)benzene lies in its specific arrangement of functional groups which influences its reactivity and potential applications compared to these similar compounds. Its dual functionality as both an ethenyl and a methoxymethyl derivative provides versatility in synthetic chemistry.

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Exact Mass

148.088815002 g/mol

Monoisotopic Mass

148.088815002 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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